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Abstract
C-C motif chemokine receptor 8 (CCR8) has emerged as a highly specific and promising target

for cancer immunotherapy due to its preferential expression on tumor-infiltrating regulatory T

cells (Tregs), which are potent mediators of immunosuppression within the tumor

microenvironment. LM-108 (also known as cafelkibart) is a novel, humanized, Fc-optimized

monoclonal antibody designed to selectively deplete these intratumoral Tregs, thereby

overcoming resistance to immune checkpoint inhibitors and reactivating anti-tumor immunity.

This technical guide provides a comprehensive overview of the preclinical and clinical data

supporting the development of LM-108, including its mechanism of action, key experimental

data, and detailed methodologies for the assays used in its evaluation.

Introduction
Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers;

however, a significant number of patients exhibit primary or acquired resistance.[1] A key

mechanism of this resistance is the accumulation of regulatory T cells (Tregs) within the tumor

microenvironment (TME), which suppress the activity of effector T cells.[2][3] Therefore,

selectively targeting and depleting these tumor-infiltrating Tregs represents a compelling

therapeutic strategy.[4]
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CCR8 is a chemokine receptor that is highly and selectively expressed on the most

suppressive subset of Tregs within tumors, with minimal expression on peripheral Tregs and

other immune cells.[1][5] This differential expression pattern makes CCR8 an ideal target for

therapeutic intervention, offering the potential for potent anti-tumor efficacy with a favorable

safety profile by sparing systemic immune homeostasis.[2][5]

LM-108 is a novel, humanized IgG1 monoclonal antibody with an engineered Fc domain to

enhance its effector functions.[1] It is designed to bind to CCR8 on tumor-infiltrating Tregs and

mediate their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) and

antibody-dependent cellular phagocytosis (ADCP).[1][3] This guide will delve into the technical

details of LM-108, from its mechanism of action to the preclinical and clinical evidence of its

efficacy.

Mechanism of Action
LM-108's primary mechanism of action is the selective depletion of CCR8-expressing Tregs

within the tumor microenvironment.[1][3] This is achieved through the following key features:

High-Affinity Binding to CCR8: LM-108 binds with high affinity to human CCR8, enabling it to

effectively target CCR8+ cells.[1]

Fc-Engineered for Enhanced Effector Function: The Fc region of LM-108 has been

engineered to increase its binding to Fcγ receptors on effector immune cells, such as natural

killer (NK) cells and macrophages.[1] This enhanced binding leads to potent ADCC and

ADCP of the target CCR8+ Tregs.[1][3]

Selective Depletion of Intratumoral Tregs: By targeting CCR8, which is predominantly

expressed on Tregs within the TME, LM-108 selectively removes this immunosuppressive

cell population while largely sparing peripheral Tregs.[6]

Reversal of Immunosuppression: The depletion of intratumoral Tregs shifts the balance of

the TME from an immunosuppressive to an immunostimulatory state. This leads to an

increased ratio of effector T cells to Tregs, enhanced activation of cytotoxic CD8+ T cells,

and a more robust anti-tumor immune response.[3][7]

Synergy with Anti-PD-1 Therapy: Preclinical and clinical studies have shown that LM-108 can

act synergistically with anti-PD-1 antibodies.[3][7] By depleting Tregs, LM-108 can overcome
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a key mechanism of resistance to PD-1 blockade, leading to improved anti-tumor activity.[3]

Signaling Pathway and Mechanism of Action of LM-108
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Caption: Mechanism of LM-108 in the tumor microenvironment.

Preclinical Data
A series of preclinical studies have demonstrated the potent and selective anti-tumor activity of

LM-108.

In Vitro Studies
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Binding Affinity: Flow cytometry analysis confirmed that LM-108 binds with high affinity to

human CCR8 expressed on various cell lines.[1]

Table 1: Binding Affinity of LM-108 to CCR8-Expressing Cells

Cell Line CCR8 Expression Level EC50 (nM)

U2OS-hCCR8 High 0.25

Jurkat-hCCR8 Low 0.21

Data sourced from preclinical

studies.[1]

Effector Function: In vitro assays demonstrated that LM-108 can induce potent ADCC and

ADCP of CCR8-expressing target cells.

Table 2: In Vitro Effector Function of LM-108

Assay Target Cells Effector Cells EC50 (nM)

ADCC HEK293-hCCR8 hPBMCs 0.002

ADCP CHO-K1-hCCR8
Monocyte-derived

Macrophages
Not specified

Data sourced from

preclinical studies.[1]

In Vivo Studies
The anti-tumor efficacy of LM-108 and its murine surrogate was evaluated in several syngeneic

mouse tumor models.

Table 3: In Vivo Anti-Tumor Activity of LM-108 and its Murine Surrogate
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Tumor Model Mouse Strain Treatment
Tumor Growth
Inhibition (TGI)

Complete
Response (CR)

MC38 (hCCR8

KI)
C57BL/6

LM-108 (10

mg/kg)
68.77% Not specified

MC38 (hCCR8

KI)
C57BL/6

LM-108 + anti-

mPD-1
100% 8/8

CT26 Balb/c
LM-108m + anti-

mPD-1
Additive effect Not specified

MBT-2 (PD-1

resistant)
C3H/He

LM-108m + anti-

mPD-1
Synergistic effect Not specified

Data sourced

from preclinical

studies.[1]

These in vivo studies demonstrated that LM-108, both as a monotherapy and in combination

with an anti-PD-1 antibody, significantly inhibited tumor growth.[1] The combination therapy

showed synergistic effects, particularly in a PD-1 resistant model.[1] Analysis of the tumor-

infiltrating lymphocytes (TILs) revealed that treatment with LM-108 led to a significant reduction

in Treg cells and a corresponding increase in CD8+ T cells, CD4+ T cells, and NK cells.[1]

Clinical Data
LM-108 is currently being evaluated in several Phase 1/2 clinical trials in patients with

advanced solid tumors, both as a monotherapy and in combination with anti-PD-1 antibodies

(NCT05199753, NCT05255484, NCT05518045).[2][8] Pooled analyses of these studies have

shown promising anti-tumor activity and a manageable safety profile in heavily pre-treated

patients with gastric and pancreatic cancer.[2][4]

Gastric Cancer
A pooled analysis of 48 patients with advanced gastric cancer, the majority of whom had

received prior anti-PD-1 therapy, demonstrated the efficacy of LM-108 in combination with an

anti-PD-1 antibody.[2][8]
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Table 4: Efficacy of LM-108 in Combination with Anti-PD-1 in Gastric Cancer

Patient
Population

N ORR DCR Median PFS

All efficacy-

evaluable
36 36.1% 72.2% 6.53 months

Progressed on

1st line, high

CCR8

8 87.5% 100% Not reported

Data sourced

from a pooled

analysis of

Phase 1/2

studies.[2]

Pancreatic Cancer
In a pooled analysis of 80 patients with advanced pancreatic cancer who had progressed on

prior systemic therapies, LM-108 in combination with anti-PD-1 therapy also showed

encouraging results.[4][6]

Table 5: Efficacy of LM-108 in Combination with Anti-PD-1 in Pancreatic Cancer
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Patient
Population

N ORR DCR Median OS

All efficacy-

evaluable
74 20.3% 62.2% 10.02 months

High CCR8

expression
9 33.3% 77.8% 9.15 months

Data sourced

from a pooled

analysis of

Phase 1/2

studies.[4]

Safety Profile
The combination of LM-108 with an anti-PD-1 antibody was generally well-tolerated.[2][4] The

most common treatment-related adverse events (TRAEs) were consistent with immune-related

adverse events and included increased AST/ALT, anemia, rash, and pyrexia.[4]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are representative methodologies for the key assays used in the evaluation of

LM-108.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay
This assay measures the ability of an antibody to induce the killing of target cells by effector

cells, such as NK cells.
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Caption: Workflow for a typical ADCP assay.

Methodology:

Cell Preparation:

Target cells (e.g., CHO-K1 cells overexpressing human CCR8) are labeled with a

fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). [1] * Effector cells

(e.g., monocyte-derived macrophages - MDMs) are generated from human PBMCs. [1]2.

Co-culture:

The labeled target cells, MDMs, and serially diluted LM-108 are co-incubated for a specific

duration (e.g., 2 hours). [1]3. Staining and Analysis:

The cells are stained with a fluorescently labeled antibody against a macrophage marker

(e.g., APC-conjugated anti-human CD14). [1] * The percentage of macrophages that have

phagocytosed target cells (double-positive for CFSE and the macrophage marker) is

determined by flow cytometry. [1]4. Data Analysis:
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The phagocytosis index is calculated as the percentage of double-positive cells within the

total macrophage population. [1]

In Vivo Murine Tumor Models
Syngeneic mouse tumor models are used to evaluate the anti-tumor efficacy of

immunotherapies.

Methodology:

Tumor Cell Implantation:

A specific number of tumor cells (e.g., MC38 or CT26) are subcutaneously injected into

the flank of immunocompetent mice (e.g., C57BL/6 or Balb/c). [1]2. Treatment

Administration:

Once tumors reach a palpable size, mice are randomized into treatment groups.

LM-108 (or its murine surrogate) and/or an anti-PD-1 antibody are administered via a

specified route (e.g., intraperitoneal injection) and schedule. [1]3. Tumor Growth

Monitoring:

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Pharmacodynamic Analysis:

At the end of the study, tumors and spleens may be harvested for analysis of immune cell

populations by flow cytometry to assess the depletion of Tregs and the activation of

effector T cells. [1]

Conclusion
LM-108 (cafelkibart) is a promising, first-in-class anti-CCR8 monoclonal antibody with a well-

defined mechanism of action centered on the selective depletion of tumor-infiltrating Tregs.

Preclinical data have robustly demonstrated its potent anti-tumor activity, both as a

monotherapy and in synergy with anti-PD-1 therapy. Early clinical data in heavily pre-treated

gastric and pancreatic cancer patients are encouraging, showing meaningful clinical activity

and a manageable safety profile. The continued clinical development of LM-108 holds the
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potential to address the significant unmet need of resistance to immune checkpoint inhibitors

and offer a new therapeutic option for patients with a variety of solid tumors. Further

investigation, particularly in biomarker-selected patient populations with high CCR8 expression,

is warranted.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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